molecular formula C19H23N3O3S B6916416 N-(2-methylsulfonyl-1-phenylethyl)-4-pyrrolidin-1-ylpyridine-2-carboxamide

N-(2-methylsulfonyl-1-phenylethyl)-4-pyrrolidin-1-ylpyridine-2-carboxamide

Cat. No.: B6916416
M. Wt: 373.5 g/mol
InChI Key: OCSGIOQMDSEEGB-UHFFFAOYSA-N
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Description

N-(2-methylsulfonyl-1-phenylethyl)-4-pyrrolidin-1-ylpyridine-2-carboxamide: is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, a pyrrolidine ring, and a phenylethyl group with a methylsulfonyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-methylsulfonyl-1-phenylethyl)-4-pyrrolidin-1-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-26(24,25)14-18(15-7-3-2-4-8-15)21-19(23)17-13-16(9-10-20-17)22-11-5-6-12-22/h2-4,7-10,13,18H,5-6,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSGIOQMDSEEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(C1=CC=CC=C1)NC(=O)C2=NC=CC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylsulfonyl-1-phenylethyl)-4-pyrrolidin-1-ylpyridine-2-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloronicotinic acid and pyrrolidine under basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction, typically using methylsulfonyl chloride and a base such as triethylamine.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative reacts with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methylsulfonyl-1-phenylethyl)-4-pyrrolidin-1-ylpyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylsulfonyl-1-phenylethyl)-4-pyrrolidin-1-ylpyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylsulfonyl-1-phenylethyl)carbamate
  • 2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)acetamide
  • N-(2-methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine

Uniqueness

N-(2-methylsulfonyl-1-phenylethyl)-4-pyrrolidin-1-ylpyridine-2-carboxamide is unique due to its combination of a pyridine ring and a pyrrolidine ring, along with the presence of a phenylethyl group with a methylsulfonyl substituent. This structure provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.

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